molecular formula C22H24N2 B14310010 N~1~,N~4~-Bis[(4-methylphenyl)methyl]benzene-1,4-diamine CAS No. 112756-55-5

N~1~,N~4~-Bis[(4-methylphenyl)methyl]benzene-1,4-diamine

Cat. No.: B14310010
CAS No.: 112756-55-5
M. Wt: 316.4 g/mol
InChI Key: BDGZQTBOKFMFSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~,N~4~-Bis[(4-methylphenyl)methyl]benzene-1,4-diamine is an organic compound with a complex structure that includes two benzene rings connected by a diamine bridge. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~4~-Bis[(4-methylphenyl)methyl]benzene-1,4-diamine typically involves the reaction of 4-methylbenzyl chloride with benzene-1,4-diamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N~1~,N~4~-Bis[(4-methylphenyl)methyl]benzene-1,4-diamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~1~,N~4~-Bis[(4-methylphenyl)methyl]benzene-1,4-diamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N1,N~4~-Bis[(4-methylphenyl)methyl]benzene-1,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the context of its use, such as its role as an antimicrobial or anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • Benzenamine, 4,4’-methylenebis[N,N-dimethyl-]
  • 1,4-Benzenediamine, N,N’-bis(1-methylheptyl)-
  • Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]

Uniqueness

N~1~,N~4~-Bis[(4-methylphenyl)methyl]benzene-1,4-diamine is unique due to its specific structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry .

Properties

CAS No.

112756-55-5

Molecular Formula

C22H24N2

Molecular Weight

316.4 g/mol

IUPAC Name

1-N,4-N-bis[(4-methylphenyl)methyl]benzene-1,4-diamine

InChI

InChI=1S/C22H24N2/c1-17-3-7-19(8-4-17)15-23-21-11-13-22(14-12-21)24-16-20-9-5-18(2)6-10-20/h3-14,23-24H,15-16H2,1-2H3

InChI Key

BDGZQTBOKFMFSA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC2=CC=C(C=C2)NCC3=CC=C(C=C3)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.